molecular formula C14H20N2O5 B8100649 (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B8100649
M. Wt: 296.32 g/mol
InChI Key: FSYUBWLROZZQIE-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling reaction: The protected amino acid is then coupled with 6-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of the free amino acid derivative.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Lacks the methoxy group, which may alter its reactivity and biological activity.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxypyridine moiety.

Properties

IUPAC Name

(2S)-3-(6-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUBWLROZZQIE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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